Diethylcarbamazine Diethylcarbamazine Diethylcarbamazine is a N-methylpiperazine and a N-carbamoylpiperazine.
An anthelmintic used primarily as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa.
Diethylcarbamazine is an Anthelmintic.
Brand Name: Vulcanchem
CAS No.: 90-89-1
VCID: VC0526027
InChI: InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3
SMILES: CCN(CC)C(=O)N1CCN(CC1)C
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

Diethylcarbamazine

CAS No.: 90-89-1

Cat. No.: VC0526027

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diethylcarbamazine - 90-89-1

Specification

CAS No. 90-89-1
Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name N,N-diethyl-4-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3
Standard InChI Key RCKMWOKWVGPNJF-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)N1CCN(CC1)C
Canonical SMILES CCN(CC)C(=O)N1CCN(CC1)C
Appearance Solid powder
Melting Point 150-155
48 °C

Introduction

Chemical and Structural Properties

Molecular Characterization

DEC (C₁₀H₂₁N₃O) is a piperazine carboxamide derivative with a molecular weight of 199.29 g/mol. Its IUPAC name, N,N-diethyl-4-methylpiperazine-1-carboxamide, reflects a structure featuring a piperazine ring substituted with a methyl group and a diethylcarbamoyl moiety . The compound’s aliphatic heteromonocyclic framework contributes to its solubility in polar solvents and bioavailability upon oral administration.

Table 1: Key Chemical Properties of Diethylcarbamazine

PropertyValue
Molecular FormulaC₁₀H₂₁N₃O
Molecular Weight199.29 g/mol
CAS Number90-89-1
SolubilityFreely soluble in water
Protein BindingNot well characterized
Half-Life~8 hours

Synthesis and Stability

DEC is synthesized via condensation reactions involving piperazine derivatives and diethylcarbamoyl chloride. Stability studies indicate that the compound degrades under acidic conditions, necessitating enteric-coated formulations for optimal gastrointestinal absorption . Its metabolism produces diethylcarbamazine N-oxide, a minor metabolite with undefined pharmacological activity .

Mechanism of Action: From Immune Modulation to Direct Ion Channel Effects

Historical Perspectives on Immune-Mediated Activity

Early hypotheses posited that DEC’s efficacy stemmed from immune system activation, particularly enhanced phagocytosis of microfilariae. Studies in the 1980s demonstrated that DEC synergizes with host nitric oxide (NO) pathways, as evidenced by abolished activity in inducible NO synthase (iNOS) knockout mice . This immune-centric model suggested DEC alters parasite surface membranes, rendering them susceptible to host defenses .

Paradigm Shift: TRP Channel Activation

A 2020 study revolutionized understanding by showing DEC directly opens TRP channels in Brugia malayi muscle cells . At concentrations as low as 1 μM, DEC induces rapid (<30 s) spastic paralysis by activating TRP-2 (TRPC-like) and TRPM-like channels (GON-2, CED-11). Subsequent calcium influx activates SLO-1 potassium channels, leading to membrane hyperpolarization and sustained paralysis . This dual modulation of TRP and SLO-1 channels explains DEC’s rapid onset and transient efficacy (~4 hours) .

Table 2: Key Molecular Targets of Diethylcarbamazine

TargetEffectPathogen
TRP-2 (TRPC-like)Channel opening → Ca²⁺ influxBrugia malayi
SLO-1 K⁺ channelsHyperpolarization → paralysisAscaris suum
Host iNOS/COX-1Enhanced NO/prostaglandin productionHuman immune cells

Therapeutic Applications and Dosing Regimens

Lymphatic Filariasis

The CDC’s investigational protocol for lymphatic filariasis recommends a 14-day regimen:

  • Days 1–3: Gradual dose escalation (50 mg → 100 mg TID) to mitigate inflammatory reactions .

  • Days 4–14: 6 mg/kg/day divided TID .

This approach reduces adverse effects from rapid parasite die-off, which can provoke fever, lymphangitis, and eosinophilia .

Loiasis and Prophylaxis

For Loa loa, higher doses (9 mg/kg/day for 21 days) are required due to parasite migration through subcutaneous tissues . Prophylactic DEC (300 mg weekly) is advised for travelers to endemic regions, though its availability remains restricted to CDC-authorized protocols .

Table 3: Comparative Dosing for Filarial Infections

IndicationDurationDaily DoseParasite Clearance Rate
Lymphatic filariasis14 days6 mg/kg90–95%
Loiasis21 days9 mg/kg85–90%
ProphylaxisOngoing300 mg weeklyN/A

Pharmacokinetics and Metabolism

DEC exhibits linear pharmacokinetics with ~90% oral bioavailability. Peak plasma concentrations occur within 1–2 hours, with a volume of distribution approximating total body water . Hepatic metabolism via cytochrome P450 isoforms generates the N-oxide metabolite, while renal excretion accounts for 50–60% of elimination . Protein binding is negligible, facilitating broad tissue penetration, including the lymphatic system and ocular compartments .

Adverse Effects and Toxicity

Host-Directed Reactions

Mazzotti-like reactions—fever, pruritus, arthralgia—occur in 70% of patients, proportional to microfilarial load . These stem from inflammatory responses to dying parasites rather than direct DEC toxicity. Severe encephalopathy is rare (<1%) but necessitates corticosteroid coadministration in high-risk cases .

Parasite-Directed Toxicity

DEC’s LD₅₀ in rodents (660–1,400 mg/kg) reflects low acute toxicity, but chronic use may accumulate in adipose tissues . Notably, TRP channel activation in human neurons remains unexplored, warranting caution in patients with seizure disorders .

Emerging Research and Future Directions

Synergy with Emodepside

Recent studies demonstrate DEC potentiates emodepside, a cyclooctadepsipeptide anthelmintic, by enhancing SLO-1 channel activation in Ascaris suum . This synergy suggests combination therapies could reduce therapeutic doses and resistance risk .

TRP Channels as Broad-Spectrum Targets

The discovery of DEC’s TRP modulation opens avenues for repurposing against other helminths. Schistosoma mansoni expresses homologs of TRP-2, hinting at potential efficacy in schistosomiasis .

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